![molecular formula C15H12N2O2S B2780075 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide CAS No. 2034400-10-5](/img/structure/B2780075.png)
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide
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Overview
Description
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for potential use in cancer therapy. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways that regulate cell proliferation and differentiation. In
Scientific Research Applications
Fungicidal Activity
The compound’s fungicidal potential has been investigated. Researchers designed and synthesized a series of novel N-(thiophen-2-yl) nicotinamide derivatives by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . These derivatives demonstrated excellent fungicidal activity against cucumber downy mildew (CDM). Notably, compounds 4a and 4f exhibited superior efficacy compared to commercial fungicides, making them promising candidates for further development .
Anti-Tubercular Activity
While not directly related to tuberculosis (TB), similar structural motifs have shown promise in anti-tubercular research. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for their anti-tubercular activity. These compounds could serve as a starting point for further optimization .
Anticancer Potential
Although not extensively studied, compounds with similar structural features have been investigated for their potential in cancer treatment. Researchers synthesized 2-(3-cyano-6-(thiophen-2-yl)-4,4-dimethyl-4,5-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)acetamide derivatives and observed morphological and nuclear changes in tumor cells. Further exploration of this compound class may reveal anticancer properties .
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on kinases like p70s6kβ . The role of such kinases is crucial in cell signaling and regulation of cellular processes.
Mode of Action
It’s suggested that the compound might interact with its targets through nucleophilic attack sites . This interaction could lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been associated with anti-tubercular activity against mycobacterium tuberculosis h37ra . This suggests that the compound might interfere with the biochemical pathways essential for the survival and proliferation of this bacterium.
Result of Action
Similar compounds have shown to induce various nuclear features such as chromatin fragmentation and condensation, nuclei condensation . These effects could potentially lead to cell death, thereby inhibiting the growth of targeted cells or organisms.
properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(12-5-7-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-8-20-13/h1-8,10H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUQZXWOHVHMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide |
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